molecular formula C16H18N4O3S B2681186 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 890612-64-3

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Cat. No.: B2681186
CAS No.: 890612-64-3
M. Wt: 346.41
InChI Key: ABIUZKGUDOKDFC-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective and central nervous system (CNS) active agents. Its structure incorporates a benzamide core linked to a pyrazine moiety via a sulfonamide bridge, a configuration found in several pharmacologically active compounds. The pyrazine ring is a key scaffold in first-line antitubercular agents such as pyrazinamide , suggesting potential for investigation against Mycobacterium tuberculosis and other microbial pathogens. Research into similar N-(pyrazin-2-yl)benzenesulfonamide derivatives has demonstrated promising antitubercular activity, with some analogs exhibiting good activity against M. tuberculosis H37Rv . Furthermore, the piperidine sulfonyl group is a common feature in ligands targeting neurological receptors. Piperidine and piperazine derivatives are fundamental structural elements in many high-affinity histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) antagonists, which are relevant for research in pain, cognitive disorders, and various CNS conditions . This dual structural characteristic makes the compound a valuable template for researching multi-target therapeutic strategies. It is suitable for various in vitro assays, including target-based screening, binding affinity studies, and mechanism-of-action studies. Researchers are advised to consult the scientific literature for specific application protocols. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-pyrazin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-16(19-15-12-17-7-8-18-15)13-5-4-6-14(11-13)24(22,23)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIUZKGUDOKDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinylsulfonyl group is introduced through a sulfonylation reaction, while the pyrazinyl group is added via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyrazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, owing to its ability to modulate biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Immunomodulatory Activity

The thiazole ring in 2D216 may improve binding to TLR-associated kinases compared to pyrazine, which is more electron-deficient .

Anticancer Potential

The WHO-listed antineoplastic benzamide () incorporates a trifluoromethyl group and imidazole-pyrimidine substituents, enhancing its kinase inhibition profile. In contrast, the target compound lacks these electronegative groups, suggesting divergent targets .

Antimicrobial and Antioxidant Activity

Benzamides with phenolic hydroxyl or methoxy groups (e.g., A8 and H10 in ) exhibit antioxidant activity (~87% inhibition), whereas piperidine-sulfonyl derivatives like the target compound may prioritize solubility over redox modulation .

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs.
  • Pyrazine vs. Pyridine : Pyrazin-2-yl groups offer rigid, planar geometries favorable for π-stacking in enzyme active sites, whereas pyridin-2-yl analogues (e.g., ) may prioritize hydrogen bonding .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -CN) on the benzamide core correlate with increased potency in kinase inhibition, as seen in antineoplastic derivatives .

Biological Activity

The compound 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into three key components:

  • Piperidine moiety : A six-membered ring containing nitrogen, which is known for its role in enhancing bioactivity.
  • Pyrazine ring : A heterocyclic aromatic ring that contributes to the compound's pharmacological properties.
  • Benzamide group : This functional group is pivotal for various interactions with biological targets.

The compound's chemical formula is C13_{13}H15_{15}N3_{3}O2_{2}S, indicating the presence of sulfur and oxygen, which are crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted that pyrazole derivatives show good inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin . The combination therapy demonstrated a synergistic effect, enhancing cytotoxicity and inducing apoptosis in resistant cancer cell types.

Antifungal Activity

The compound's structural similarities to other antifungal agents suggest potential activity against fungal pathogens. For instance, piperidine-based compounds have been shown to disrupt the plasma membrane of Candida auris, a notorious pathogen resistant to many antifungal treatments . The mechanism involves inducing cell cycle arrest and apoptosis in fungal cells, which could be extrapolated to the activity of this compound.

Antimicrobial Properties

In addition to antifungal activity, derivatives of pyrazole have demonstrated broad-spectrum antimicrobial properties. Research has shown that certain pyrazole carboxamides exhibit notable antibacterial effects against various bacterial strains, indicating that this compound may also possess similar activities .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntitumorMCF-7, MDA-MB-231Induces apoptosis; synergistic with doxorubicin
AntifungalCandida aurisDisrupts plasma membrane; induces apoptosis
AntimicrobialVarious bacterial strainsBroad-spectrum antibacterial effects

Table 2: Comparison of Related Compounds

Compound NameBiological ActivityReference
Pyrazole derivative AAntitumor
Piperidine-based triazole derivativeAntifungal
Chloroquine-pyrazole analoguesAntimalarial

Case Study 1: Synergistic Effects in Cancer Treatment

In a recent study involving breast cancer cell lines, pyrazole derivatives were tested in combination with doxorubicin. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity and reduced resistance mechanisms in MDA-MB-231 cells. This suggests that similar modifications could be explored for this compound to improve its efficacy against resistant tumors.

Case Study 2: Antifungal Mechanisms

A study on piperidine-based compounds revealed their ability to induce cell cycle arrest in Candida auris. The compounds demonstrated fungicidal behavior at low concentrations, disrupting cellular functions and leading to cell death. Such findings underscore the potential application of this compound in treating resistant fungal infections.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting a benzamide precursor with piperidine sulfonyl chloride under anhydrous conditions. Key optimization steps include:

  • Temperature Control : Reflux in polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or crystallization from dimethyl ether to isolate the product .
  • Catalysis : Use of potassium hydride as a base to accelerate deprotonation in coupling steps .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra to verify piperidinyl sulfonyl and pyrazinyl benzamide moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, as demonstrated in analogous fluoro-N-(pyridyl)benzamide structures .

Q. What are the critical functional groups influencing the compound’s physicochemical properties?

  • Methodological Answer : The piperidinyl sulfonyl group enhances solubility in polar solvents, while the pyrazinyl benzamide core contributes to planar rigidity. Computational tools (e.g., COSMO-RS) can predict logP and solubility. Experimental validation via HPLC retention time and shake-flask solubility tests is advised .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved binding affinity for target proteins?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with receptor sites (e.g., dopamine D3 receptors, based on structural analogs) .
  • Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., charge distribution on the sulfonyl group) .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Metabolite Screening : LC-MS/MS to detect off-target metabolites that may interfere with activity .
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as seen in piperazine-based buffer systems .

Q. How can reaction scalability be addressed without compromising enantiomeric purity in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Chiral Chromatography : Use of immobilized cellulose-based columns for enantiomer separation .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What advanced analytical techniques are suitable for detecting trace impurities in batch-to-batch variations?

  • Methodological Answer :

  • HPLC-MS/MS : Detect impurities at ppm levels, especially regioisomers from incomplete sulfonylation .
  • NMR Relaxometry : Identify residual solvents (e.g., DMF) below 0.1% thresholds .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

Methodological Considerations

  • Data Interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, reflux duration) rigorously, as minor variations can alter yields by >20% .

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